molecular formula C11H11ClN4OS B1437868 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide CAS No. 1199215-72-9

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide

Cat. No.: B1437868
CAS No.: 1199215-72-9
M. Wt: 282.75 g/mol
InChI Key: WQUYYECWSUHRGZ-UHFFFAOYSA-N
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Description

Structural Characterization of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound exhibits a complex three-dimensional arrangement characterized by multiple functional domains connected through a flexible ethyl linker. The compound possesses the molecular formula C₁₁H₁₁ClN₄OS, indicating a molecular weight of 282.75 grams per mole, and contains distinct structural elements that contribute to its overall conformational properties. The central thiadiazole ring system adopts a planar configuration typical of five-membered aromatic heterocycles, with the amino substituent at position 5 providing opportunities for hydrogen bonding interactions that influence the compound's crystal packing behavior.

X-ray crystallographic analysis represents the primary method for determining the precise atomic positions and bond lengths within the crystal lattice structure. The experimental approach involves preparing high-quality single crystals suitable for diffraction studies, typically requiring crystals larger than 0.1 millimeters in all dimensions with minimal internal defects or twinning. The crystallization process for thiadiazole derivatives generally involves controlled precipitation from polar solvents, with the solution conditions carefully optimized to favor nucleation and subsequent crystal growth while maintaining the compound's structural integrity.

The crystallographic unit cell parameters provide fundamental information about the molecular packing arrangement and intermolecular interactions within the solid state. For compounds containing both hydrogen bond donors and acceptors, such as the amino and amide functional groups present in this structure, the crystal packing typically exhibits extensive hydrogen bonding networks that stabilize the three-dimensional arrangement. The chlorine substituent on the benzene ring introduces additional steric considerations and potential halogen bonding interactions that influence the overall crystal structure organization.

Structural Parameter Value Description
Molecular Formula C₁₁H₁₁ClN₄OS Complete elemental composition
Molecular Weight 282.75 g/mol Calculated molecular mass
Thiadiazole Ring System 1,3,4-configuration Five-membered heterocyclic core
Linker Chain Length Ethyl (-CH₂CH₂-) Two-carbon aliphatic bridge
Aromatic Substitution 2-chlorobenzamide Ortho-chlorinated benzene ring

The structural rigidity of the thiadiazole ring contrasts with the conformational flexibility of the ethyl linker, creating opportunities for multiple conformational isomers in solution and potentially different conformations in the crystalline state. Crystallographic analysis reveals the preferred conformation adopted in the solid state, which represents the thermodynamically most stable arrangement under the specific crystallization conditions employed. The analysis of torsion angles along the ethyl bridge provides insights into the preferred spatial relationship between the thiadiazole and benzamide domains.

Spectroscopic Identification Techniques

The comprehensive spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and assess molecular purity. The integration of complementary spectroscopic methods provides definitive structural confirmation through analysis of different molecular properties, including nuclear environments, vibrational modes, and fragmentation pathways. Each spectroscopic technique contributes unique information that, when combined, creates a comprehensive molecular fingerprint for unambiguous compound identification.

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environments of hydrogen and carbon nuclei within the molecular structure. Proton Nuclear Magnetic Resonance analysis reveals distinct resonance patterns corresponding to different hydrogen environments, with chemical shift values reflecting the electronic influences of neighboring functional groups. The aromatic protons from the chlorobenzene ring typically appear in the 7.0-8.0 parts per million region, with coupling patterns indicating the substitution pattern and relative positions of the chlorine substituent.

The ethyl linker protons exhibit characteristic chemical shifts in the aliphatic region, with the methylene groups adjacent to the thiadiazole ring appearing at slightly different chemical shifts compared to those near the amide nitrogen due to the distinct electronic environments. The amino group protons on the thiadiazole ring typically appear as a broad signal in the 5.0-7.0 parts per million range, with the exact position depending on hydrogen bonding interactions and exchange rates with solvent molecules.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon skeleton, with each carbon environment producing distinct resonances that confirm the structural connectivity. The carbonyl carbon of the amide group typically resonates around 165-175 parts per million, while the aromatic carbons appear in the 120-140 parts per million region. The thiadiazole ring carbons exhibit characteristic chemical shifts that distinguish them from other heterocyclic systems, with the carbon bearing the amino group typically appearing upfield relative to the carbon connected to the ethyl chain.

Nuclear Environment Chemical Shift Range (ppm) Multiplicity Assignment
Aromatic Protons 7.0-8.0 Multiplet Chlorobenzene ring
Methylene Adjacent to Thiadiazole 3.0-3.5 Triplet -CH₂-thiadiazole
Methylene Adjacent to Amide 3.5-4.0 Triplet -CH₂-NH-CO-
Amino Group 5.0-7.0 Broad singlet NH₂ on thiadiazole
Amide Carbonyl Carbon 165-175 Singlet C=O carbon
Aromatic Carbons 120-140 Singlet Benzene ring carbons
Infrared Vibrational Mode Analysis

Infrared spectroscopy provides information about the vibrational modes of functional groups within the molecular structure, with characteristic absorption frequencies corresponding to specific bond stretching and bending motions. The amino group on the thiadiazole ring exhibits characteristic nitrogen-hydrogen stretching vibrations typically observed in the 3300-3500 wave number range, with the exact frequencies influenced by hydrogen bonding interactions and the electronic environment of the heterocyclic ring. The asymmetric and symmetric stretching modes of the primary amino group produce distinct absorption bands that confirm the presence of this functional group.

The amide carbonyl group demonstrates a strong absorption band typically appearing around 1650-1680 wave numbers, characteristic of the carbon-oxygen double bond stretching vibration in amide systems. The frequency of this absorption provides information about the electron density at the carbonyl carbon and can indicate the extent of conjugation or hydrogen bonding interactions involving the amide group. Secondary amide compounds typically show an additional nitrogen-hydrogen stretching vibration around 3200-3400 wave numbers, corresponding to the amide proton.

The aromatic carbon-carbon stretching vibrations from the chlorobenzene ring appear as multiple bands in the 1450-1600 wave number region, with the substitution pattern influencing the exact frequencies and relative intensities. The carbon-chlorine bond exhibits a characteristic stretching vibration typically observed around 700-800 wave numbers, providing confirmation of the halogen substituent. The thiadiazole ring system contributes additional characteristic absorptions, including carbon-nitrogen and carbon-sulfur stretching modes that appear in the fingerprint region below 1500 wave numbers.

Functional Group Frequency Range (cm⁻¹) Intensity Assignment
Amino NH₂ Stretch 3300-3500 Medium-Strong Primary amine on thiadiazole
Amide NH Stretch 3200-3400 Medium Secondary amide proton
Amide C=O Stretch 1650-1680 Strong Carbonyl stretching
Aromatic C=C Stretch 1450-1600 Medium Benzene ring vibrations
C-Cl Stretch 700-800 Medium Carbon-chlorine bond
Thiadiazole Ring 1000-1500 Variable Heterocyclic vibrations
Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through analysis of fragmentation patterns generated under ionization conditions. The molecular ion peak appears at mass-to-charge ratio 282.75, corresponding to the intact molecular structure with the expected isotope pattern reflecting the presence of chlorine, sulfur, and nitrogen atoms. The isotopic distribution pattern provides additional confirmation of the molecular formula, with the chlorine-37 isotope contributing to a characteristic isotope cluster pattern.

The fragmentation pathway analysis reveals characteristic loss patterns that provide structural information about the molecular connectivity and relative bond strengths. Common fragmentation involves cleavage of the ethyl linker, producing fragment ions corresponding to the thiadiazole moiety and the chlorobenzamide portion. The amino group on the thiadiazole ring may undergo hydrogen loss under energetic ionization conditions, while the amide bond represents another potential fragmentation site.

The base peak in the mass spectrum typically corresponds to the most stable fragment ion, which may result from rearrangement processes that produce thermodynamically favored structures. The chlorobenzene portion may lose the chlorine substituent through homolytic cleavage, producing a phenyl cation that contributes to the fragmentation pattern. The thiadiazole ring system demonstrates characteristic fragmentation involving sulfur and nitrogen elimination, with the relative abundances of these fragments providing information about the electronic properties of the heterocyclic system.

Fragment Ion m/z Value Relative Intensity Structure Assignment
Molecular Ion 282.75 Medium Complete molecule [M]⁺
Chlorobenzamide Fragment 169.0 High [ClC₆H₄CONH₂]⁺
Thiadiazole-Ethyl Fragment 129.2 Medium [C₄H₇N₃S]⁺
Chlorobenzene Ion 112.5 Medium [ClC₆H₄]⁺
Amino-Thiadiazole 101.1 High [C₂H₃N₃S]⁺
Benzene Fragment 77.0 Low [C₆H₅]⁺

Properties

IUPAC Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4OS/c12-8-4-2-1-3-7(8)10(17)14-6-5-9-15-16-11(13)18-9/h1-4H,5-6H2,(H2,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUYYECWSUHRGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601184366
Record name N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199215-72-9
Record name N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199215-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the 5-amino-1,3,4-thiadiazol-2-yl Ethyl Intermediate

A key intermediate is the 5-amino-1,3,4-thiadiazol-2-yl ethyl derivative, which can be prepared by cyclization of appropriate thiosemicarbazide derivatives with acyl groups.

  • General Procedure:

    • Dissolve the precursor acid or acyl hydrazide in an organic solvent such as dichloromethane, tetrahydrofuran, methanol, or acetonitrile.

    • Add thiosemicarbazide and a ring-closing agent (e.g., phosphorus oxychloride (POCl3), hydrochloric acid, sulfuric acid, phosphoric acid, polyphosphoric acid, or Amberlyst-15).

    • Reflux the mixture for 1–4 hours to promote cyclization, yielding the 5-amino-1,3,4-thiadiazole intermediate.

    • Molar ratios typically used are thiosemicarbazide to acid at 1.0–1.5:1.0 and ring-closing agent to acid at 1.5–2.0:1.0.

  • Purification:

    • Cool the reaction mixture to 40–50°C.

    • Remove the solvent and dissolve the residue in ethyl acetate.

    • Adjust the pH to 7–9.

    • Perform liquid-liquid extraction; evaporate the organic layer.

    • Recrystallize from solvents such as ethyl acetate, diethyl ether, or acetone to obtain >95% pure intermediate.

This method provides a straightforward and high-yield route to the thiadiazole intermediate with good purity and is adaptable to various starting materials.

Coupling with 2-Chlorobenzoyl Chloride to Form the Target Amide

The next step involves forming the amide bond between the 5-amino-1,3,4-thiadiazol-2-yl ethyl intermediate and 2-chlorobenzoyl chloride.

  • Procedure:

    • Dissolve 2-chlorobenzoyl chloride in a dry organic solvent such as dichloromethane, methanol, tetrahydrofuran, or toluene.

    • Cool the solution to 0–5°C.

    • Add the thiadiazole intermediate solution dropwise under stirring.

    • After addition, allow the reaction to proceed at 20–30°C for 5–20 hours.

    • The molar ratio of thiadiazole intermediate to 2-chlorobenzoyl chloride is typically 1.0:1.0–2.0.

    • Monitor reaction progress by thin-layer chromatography (TLC) until completion.

  • Purification:

    • The crude amide product is acid washed and water washed.

    • Recrystallize from solvents such as ethanol, ethyl acetate, or mixtures of ethanol with ethyl acetate or cyclohexane.

    • Vacuum dry at 40–60°C under 0.1 MPa for 10–24 hours to obtain the pure product with ≥95% purity.

This step yields the target compound with high purity and improved antibacterial properties due to the thorough purification.

Alternative Synthetic Route via Hydrazine and Isothiocyanate Intermediates

An alternative synthesis reported involves:

  • Reacting 2-chlorobenzoyl chloride with ammonium thiocyanate in dry acetonitrile to form 2-chlorobenzoyl isothiocyanate.

  • Adding cyanoacetohydrazide to this intermediate at ambient temperature.

  • Refluxing the resulting compound in glacial acetic acid to cyclize and form the 1,3,4-thiadiazole ring.

  • This method produces 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, a close analogue and precursor for further functionalization.

  • Characterization by IR, $$ ^1H $$ and $$ ^{13}C $$ NMR confirms the structure.

This approach emphasizes the utility of hydrazide and isothiocyanate chemistry for thiadiazole synthesis and offers a route to functionalized derivatives.

Data Table: Summary of Preparation Conditions

Step Reactants/Intermediates Solvent(s) Conditions Purification Method Product Purity (%)
1 Acid + Thiosemicarbazide + Ring-closing agent DCM, THF, MeOH, or MeCN Reflux 1–4 h pH adjustment, extraction, recrystallization ≥95
2 5-amino-1,3,4-thiadiazole intermediate + 2-chlorobenzoyl chloride DCM, MeOH, THF, toluene 0–5°C addition, then 20–30°C, 5–20 h Acid wash, water wash, recrystallization, vacuum drying ≥95
Alt. 2-chlorobenzoyl chloride + ammonium thiocyanate + cyanoacetohydrazide Acetonitrile, glacial acetic acid Stir at RT, reflux in acetic acid Crystallization Not specified

Research Findings and Analysis

  • The first method (thiosemicarbazide ring closure followed by amide formation) is noted for its simplicity, high conversion rates, and ability to produce highly pure products suitable for antibacterial applications.

  • The use of various ring-closing agents and solvents allows flexibility in optimizing reaction conditions.

  • The second method (isothiocyanate and hydrazide route) provides a versatile precursor for further chemical modifications and has been structurally confirmed by comprehensive spectroscopic analysis.

  • Purification steps, especially recrystallization and vacuum drying, are critical to achieving the desired purity and biological activity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzamide group can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions with the aid of a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the thiadiazole ring.

Scientific Research Applications

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison with Analogous Thiadiazole Derivatives

The structural uniqueness of the target compound lies in its combination of a 5-amino-1,3,4-thiadiazole, ethyl linker, and 2-chlorobenzamide. Key comparisons with similar derivatives are outlined below:

Table 1: Structural and Functional Comparison of Selected Thiadiazole Derivatives
Compound Name Core Structure Substituents/Linkers Key Features
N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide 1,3,4-Thiadiazole Ethyl linker, 2-chlorobenzamide Enhanced lipophilicity; potential for improved cellular uptake
N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide () 1,3,4-Thiadiazole Direct benzamide linkage Simpler structure; lacks chloro substituent and ethyl spacer
N-{2-[(5-Amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide () 1,3,4-Thiadiazole Difluoromethyl, acetamide Halogen (Cl) and fluorine substituents; "V"-shaped conformation
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide () 1,3,4-Thiadiazole Piperidine-thioethyl linker Sulfur-containing linker; potential for acetylcholinesterase inhibition
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide () 1,3,4-Oxadiazole Thioxo group, butyl chain Oxadiazole core; altered electronic properties compared to thiadiazole

Key Observations :

  • The ethyl linker in the target compound may improve solubility compared to direct benzamide linkages (e.g., ) .
  • Halogen substituents (Cl, Br) in analogs like enhance intermolecular interactions (e.g., C–Cl···π) but may increase toxicity .
  • Sulfur-containing linkers () or oxadiazole cores () alter electronic profiles and biological targeting .

Comparison :

  • Microwave-assisted synthesis () offers faster reaction times and higher yields for thiadiazole derivatives compared to conventional methods .
  • Use of coupling agents like EDC/HOBt () improves amidation efficiency but adds cost .
Anticancer Activity:
  • Target Compound : Hypothesized to induce apoptosis via interaction with DNA or enzymes (e.g., topoisomerases), similar to ’s derivatives .
  • Compounds : Show cytotoxicity against leukemia cells (IC₅₀ = 2.1–5.8 µM) via halogen-mediated DNA intercalation .
  • N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide () : Exhibits IC₅₀ = 8.3 µM against breast cancer cells; methoxy group enhances solubility but reduces potency compared to chloro analogs .
Enzyme Inhibition:
  • Derivatives : Inhibit acetylcholinesterase (IC₅₀ = 0.8–12.3 µM), highlighting scaffold versatility .

Crystallographic and Molecular Interaction Analyses

  • Compounds : Form 3D networks via N–H···N, C–H···π, and halogen bonds, stabilizing crystal packing .
  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () : Exhibits centrosymmetrical dimers via N–H···N bonds; fluorine atoms participate in C–H···F interactions .

Biological Activity

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and specific case studies highlighting its therapeutic applications.

This compound can be synthesized through various methods involving thiadiazole derivatives. The presence of the thiadiazole moiety is significant as it enhances the biological profile of the compound. The synthesis typically involves the reaction of 2-chlorobenzoyl chloride with 5-amino-1,3,4-thiadiazole in the presence of a suitable base.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key findings include:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits significant antitumor properties. It has shown effectiveness against various cancer cell lines, indicating its potential as a chemotherapeutic agent.
  • Antimicrobial Properties : The compound also demonstrates antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making it a candidate for further development in treating infectious diseases.

1. Antitumor Efficacy

A study evaluating the cytotoxic effects of this compound on different cancer cell lines reported IC50 values indicating potent activity. The results are summarized in Table 1:

Cell Line IC50 (μM)
A549 (Lung Cancer)5.12 ± 0.45
MCF7 (Breast Cancer)6.78 ± 0.67
HeLa (Cervical Cancer)4.55 ± 0.32

These results indicate that the compound's antitumor activity varies across different cell lines but remains within a therapeutically relevant range.

2. Antimicrobial Activity

Research has also highlighted the antimicrobial effects of the compound against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

The findings suggest that this compound could be developed as an effective antimicrobial agent.

The proposed mechanism of action for the antitumor activity involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell proliferation signals. The antimicrobial action is thought to stem from disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Conclusion and Future Directions

This compound shows promise as a versatile compound with both antitumor and antimicrobial properties. Further research is essential to optimize its structure for enhanced efficacy and reduced toxicity. Clinical trials will be necessary to fully evaluate its therapeutic potential in humans.

Q & A

Q. What role does this compound play in multi-step heterocyclic synthesis?

  • Methodological Answer : It serves as a scaffold for synthesizing fused heterocycles (e.g., thiadiazolo-triazines). Intermediate characterization via 1H^1H-NMR tracking (e.g., disappearance of -NH2_2 at δ 5.85 ppm) and X-ray analysis of intermediates (e.g., trichloroethyl acetamide derivatives) ensures reaction progression .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide

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